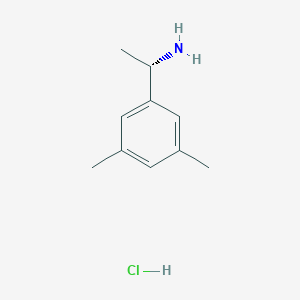

(S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride

説明

Significance of Chiral Amines in Modern Organic and Medicinal Chemistry

Chiral amines are organic compounds that are indispensable in modern chemistry, primarily due to their widespread presence in biologically active molecules. nih.gov Chirality, or 'handedness', is a fundamental property in molecular science, as the different spatial arrangements of atoms in enantiomers can lead to vastly different biological effects. nih.gov A tragic historical example is the drug Thalidomide, where one enantiomer was effective against morning sickness while the other caused severe birth defects, underscoring the critical need for enantiomerically pure compounds in medicine. nih.gov

Approximately 40-45% of small-molecule pharmaceuticals feature chiral amine fragments, making their synthesis a highly important goal in organic chemistry. nih.gov These compounds are not only integral parts of the final drug structures but also serve crucial roles throughout the synthetic process. They are widely employed as resolving agents to separate racemic mixtures, as chiral auxiliaries to guide the stereochemical outcome of a reaction, and as foundational building blocks for the synthesis of more complex molecules. wikipedia.orgacs.org

The enantioselective synthesis of chiral amines—methods that preferentially create one enantiomer over the other—is a key area of research. nih.gov Methodologies such as transition metal-catalyzed asymmetric hydrogenation, biocatalysis, and organocatalysis have been developed to meet the high demand for optically pure amines. nih.govresearchgate.net

Academic Research Context of (S)-1-(3,5-Dimethylphenyl)ethanamine Hydrochloride within Chiral Molecules

(S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride belongs to the class of 1-arylalkylamines, which are recognized as privileged chiral building blocks in asymmetric synthesis. While specific published research focusing exclusively on this hydrochloride salt is not extensively documented, its structural parent, 1-phenylethylamine (B125046) (α-PEA), has been widely studied and applied, providing a clear context for the utility of its derivatives. nih.gov

The primary application for this class of amines in academic research is as chiral resolving agents . wikipedia.orglibretexts.org The process of chiral resolution involves reacting a racemic mixture, such as a carboxylic acid, with a single enantiomer of a chiral amine. libretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties like solubility, allowing them to be separated by crystallization. wikipedia.org After separation, the pure enantiomer of the acid can be recovered. Given its structure, (S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride is an ideal candidate for this classical resolution technique.

Furthermore, these amines are frequently used as chiral auxiliaries . nih.gov A chiral auxiliary is a temporary functional group that is incorporated into a non-chiral substrate to direct a subsequent reaction to proceed with high stereoselectivity. After the desired chiral center is created, the auxiliary is removed. The steric and electronic properties of the aryl group on the amine are crucial for inducing this selectivity.

| Property | Value |

| Chemical Formula | C₁₀H₁₆ClN |

| Molecular Weight | 185.70 g/mol |

| CAS Number | 84499-79-6 |

Scope and Research Potential of Chiral (3,5-Dimethylphenyl)ethanamine Derivatives

The research potential for derivatives of (3,5-dimethylphenyl)ethanamine is significant, building upon the established roles of simpler arylalkylamines. The unique 3,5-dimethyl substitution pattern on the phenyl ring offers specific steric and electronic properties that can be exploited in several areas of asymmetric synthesis.

One of the most promising areas is in the development of novel chiral ligands for asymmetric catalysis. Chiral ligands coordinate to a metal center to create a chiral catalyst that can produce one enantiomer of a product in high excess. nih.gov The effectiveness of such a catalyst is highly dependent on the ligand's structure. The 3,5-dimethylphenyl group provides increased steric bulk compared to an unsubstituted phenyl ring, which could enhance enantioselectivity in metal-catalyzed reactions like hydrogenation or carbon-carbon bond formation by creating a more defined chiral pocket around the metal center.

Furthermore, derivatives can be explored as chiral organocatalysts . Organocatalysis uses small organic molecules to catalyze chemical reactions, offering an alternative to metal-based catalysts. nih.gov Chiral primary amines and their derivatives are known to catalyze reactions such as Michael additions and aldol (B89426) reactions. The specific substitution on the aromatic ring of (S)-1-(3,5-dimethylphenyl)ethanamine could be used to fine-tune the catalyst's activity and selectivity for specific substrates.

Finally, the compound itself serves as a valuable chiral building block for medicinal chemistry. The 3,5-dimethylphenyl motif could be incorporated into new drug candidates, where the methyl groups might influence the molecule's binding affinity to biological targets or alter its metabolic profile. nih.govmdpi.com The structure-activity relationship of phenethylamine (B48288) derivatives is a key area of study, and introducing varied substitution patterns is a common strategy for discovering compounds with improved therapeutic properties. nih.gov

特性

IUPAC Name |

(1S)-1-(3,5-dimethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-7-4-8(2)6-10(5-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEGBBANAQZPQT-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@H](C)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84499-79-6 | |

| Record name | Benzenemethanamine, α,3,5-trimethyl-, hydrochloride, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84499-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for S 1 3,5 Dimethylphenyl Ethanamine Hydrochloride

Enantioselective Synthesis Approaches

Enantioselective synthesis is critical for producing the desired (S)-enantiomer of 1-(3,5-dimethylphenyl)ethanamine while avoiding the formation of the corresponding (R)-enantiomer. The primary prochiral precursor for these syntheses is 3',5'-dimethylacetophenone. Methodologies are broadly categorized into asymmetric catalysis, using either metal complexes or small organic molecules, and biocatalysis, which employs enzymes or whole organisms.

Asymmetric catalytic hydrogenation is a powerful and widely used technique for the synthesis of chiral molecules. wikipedia.org This method involves the addition of hydrogen across a double bond (C=O or C=N) of a prochiral substrate in the presence of a chiral catalyst. wikipedia.org For the synthesis of (S)-1-(3,5-dimethylphenyl)ethanamine, this can be achieved either by direct asymmetric hydrogenation of an imine derived from 3',5'-dimethylacetophenone or through asymmetric reductive amination of the ketone itself.

Transition metal complexes featuring chiral ligands are highly effective catalysts for asymmetric hydrogenation. mdma.ch Metals such as Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) are commonly employed. wikipedia.org The chiral information is transferred from a chiral ligand coordinated to the metal center to the substrate, directing the hydrogenation to produce one enantiomer preferentially. wikipedia.org

In the context of synthesizing (S)-1-(3,5-dimethylphenyl)ethanamine, a key strategy is the asymmetric hydrogenation of the corresponding N-arylimine. Ruthenium and Iridium catalysts, in particular, have shown high efficacy in the hydrogenation of imines and related substrates. For example, Ru-catalysts paired with chiral diphosphine ligands like BINAP have been successfully used. The general mechanism involves the formation of a metal hydride species which then delivers hydrogen to the prochiral imine in a stereoselective manner.

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| RuCl₂(BINAP)(diamine) | Ketones | Chiral Alcohols | >95% |

| [Ir(COD)Cl]₂ / Chiral P,N Ligand | N-Aryl Imines | Chiral Amines | Up to 99% |

| Rh(I)-DIOP | Dehydroamino acids | Chiral Amino Acids | High |

This table presents representative data for analogous reactions to illustrate the effectiveness of transition metal catalysts in asymmetric hydrogenation. wikipedia.orgmdma.ch

The choice of ligand is crucial for achieving high enantioselectivity. Ligands are often classified by their coordinating atoms, such as diphosphines (e.g., BINAP), P,N ligands (e.g., PHOX), and diamines. wikipedia.orgub.edu The catalyst's performance is also influenced by reaction conditions, including solvent, pressure, and temperature.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. bohrium.comrsc.org In chiral amine synthesis, primary and secondary amines derived from natural sources like amino acids and Cinchona alkaloids are prominent organocatalysts. bohrium.comrsc.org

A common organocatalytic approach for amine synthesis is asymmetric transfer hydrogenation. This involves the use of a hydrogen donor, such as Hantzsch esters, in the presence of a chiral Brønsted acid catalyst (e.g., a chiral phosphoric acid). The catalyst activates the imine substrate towards reduction, and its chiral environment directs the stereochemical outcome. While secondary amine catalysts often proceed through enamine or iminium ion intermediates, chiral primary amine catalysts can also effectively generate enamine intermediates and utilize hydrogen bonding to control stereoselectivity. bohrium.com

Another relevant organocatalytic method is the asymmetric allylation of imines, which can produce chiral homoallylic amines as precursors that can be further modified. beilstein-journals.orgbeilstein-journals.org Although not a direct route to the target compound, it showcases the versatility of organocatalysis in constructing chiral C-N bonds.

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods. acs.org Enzymes can operate under mild conditions (neutral pH and ambient temperature) and often exhibit exceptional enantioselectivity. researchgate.net For the synthesis of (S)-1-(3,5-dimethylphenyl)ethanamine from 3',5'-dimethylacetophenone, transaminases (TAs) are particularly relevant enzymes. researchgate.net

The use of isolated enzymes allows for high catalyst concentration and simplifies downstream processing. Amine transaminases (ATAs or TAs) catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine or alanine) to a ketone acceptor. mdpi.com This reaction is an equilibrium process, and strategies are often needed to drive it towards product formation, such as using a high concentration of the amine donor or removing the ketone co-product (e.g., acetone). mdpi.com

For the synthesis of (S)-1-(3,5-dimethylphenyl)ethanamine, an (S)-selective transaminase would be chosen. The prochiral ketone, 3',5'-dimethylacetophenone, would serve as the substrate. The reaction typically takes place in an aqueous buffer, sometimes with a co-solvent like DMSO to improve substrate solubility. mdpi.com

Table 2: Enzyme-Mediated Asymmetric Synthesis of Chiral Amines

| Enzyme | Substrate | Amine Donor | Product | Enantiomeric Excess (ee) | Conversion |

|---|---|---|---|---|---|

| Transaminase (ATA117) | 3,5-Bistrifluoromethylacetophenone | Isopropylamine | (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | >99.9% | High |

| Transaminase (Ruegeria pomeroyi) | 3-Methoxyacetophenone | Isopropylamine | (S)-1-(3-methoxyphenyl)ethylamine | High | Equilibrium-limited |

This table provides examples of transaminase-mediated synthesis of structurally similar chiral amines, demonstrating the high enantioselectivity achievable. mdpi.commdpi.comresearchgate.net

Whole-cell biocatalysis utilizes intact microbial cells (e.g., Escherichia coli or yeast) that have been engineered to overexpress a desired enzyme, such as a transaminase or an alcohol dehydrogenase. acs.orgacs.org A major advantage of this approach is that the cells provide the necessary cofactors (like pyridoxal 5'-phosphate for TAs or NAD(P)H for dehydrogenases) and can possess internal systems for cofactor regeneration, which simplifies the process and reduces costs. acs.orgnih.gov

In a whole-cell process for synthesizing (S)-1-(3,5-dimethylphenyl)ethanamine, recombinant E. coli cells expressing an (S)-selective transaminase would be suspended in a buffer with the substrate (3',5'-dimethylacetophenone) and an amine donor. mdpi.com The cells facilitate the conversion, and the product amine is released into the reaction medium. acs.org This method has been successfully applied to produce a variety of chiral amines. nih.govsemanticscholar.org Plant cells, such as those from carrots (Daucus carota), have also been used as whole-cell biocatalysts for the asymmetric reduction of ketones to chiral alcohols, demonstrating the broad applicability of this approach. researchgate.net

Stereoselective Alkylation and Related Reactions

Direct asymmetric synthesis aims to create the desired stereoisomer from the outset, often involving stereoselective reactions where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other.

Grignard reagents (organomagnesium halides) are powerful carbon-based nucleophiles widely used for forming new carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.com Their application in the asymmetric synthesis of chiral amines can be approached through the addition to imines or their derivatives. While direct α-substitution on a precursor to introduce the chiral center is complex, analogous systems demonstrate the utility of Grignard reagents in creating chiral centers.

A significant application involves the asymmetric addition of Grignard reagents to ketones, which, while producing chiral tertiary alcohols, showcases the potential for creating stereocenters with high enantiomeric excess when mediated by chiral ligands. rsc.orgnih.gov For instance, a class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH) has been developed that facilitates the highly enantioenriched addition of both aliphatic and aromatic Grignard reagents to ketones. rsc.orgnih.gov This methodology allows for the modular construction of a broad range of chiral tertiary alcohols with up to 95% enantiomeric excess (ee). rsc.org

The synthesis of enantiomerically pure α-functionalized chiral Grignard reagents themselves presents another strategy. This can be achieved through a sulfoxide → Mg exchange, leading to configurationally stable Grignard reagents that can then react with electrophiles to produce enantiomerically pure products. nih.gov These approaches in analogous systems highlight the potential for developing stereoselective Grignard reactions for the synthesis of specific chiral amines like (S)-1-(3,5-dimethylphenyl)ethanamine.

| Ligand Type | Grignard Reagent Type | Substrate | Product Type | Achieved Enantiomeric Excess (ee) |

| Biaryl ligands from 1,2-DACH | Aromatic & Aliphatic | Ketones | Chiral Tertiary Alcohols | Up to 95% |

| Chiral Diamine (with s-BuLi) | α-amino sulfoxide derived | Electrophiles | α-amino substituted products | ≥99:1 er |

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a common and practical approach for separating a racemic mixture into its individual enantiomers. wikipedia.org This method is particularly useful when a direct asymmetric synthesis is not feasible or is less economical.

The most prevalent method for chiral resolution involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent. wikipedia.org For a racemic amine, a chiral acid is used. This reaction creates a pair of diastereomeric salts. Since diastereomers possess different physical properties, including solubility, they can be separated by conventional techniques like fractional crystallization. wikipedia.orgresearchgate.netlibretexts.org After separation, the desired enantiomer is recovered by removing the resolving agent. wikipedia.org

The efficiency of this separation is determined by the difference in solubility between the two diastereomeric salts. researchgate.net The process can be laborious and requires screening various resolving agents and crystallization conditions to achieve optimal separation. wikipedia.org

For the resolution of racemic bases such as 1-(3,5-dimethylphenyl)ethanamine, chiral acids are employed as resolving agents. libretexts.org Tartaric acid and its derivatives are among the most common and effective resolving agents for this purpose. wikipedia.orggoogle.com

When a racemic amine reacts with an enantiomerically pure chiral acid like (+)-tartaric acid, two diastereomeric salts are formed: [(S)-amine·(+)-tartrate] and [(R)-amine·(+)-tartrate]. These salts have different solubilities, allowing one to crystallize preferentially from the solution. rsc.org For example, in the resolution of (RS)-amlodipine, the chiral resolving agent d-tartaric acid was used to precipitate the (S)-amlodipine salt with high yield and enantiomeric excess. nih.gov The choice of the specific tartaric acid derivative can be crucial for achieving high purity and yield. google.com

Commonly Used Chiral Acids for Amine Resolution:

(+)-Tartaric acid libretexts.org

(-)-Malic acid libretexts.org

(-)-Mandelic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

Crystallization is the core of diastereomeric salt resolution and is a powerful technique for enantioenrichment. researchgate.netresearchgate.net The process relies on the thermodynamic differences between the diastereomeric salts, which manifest as different solubilities. researchgate.net By carefully controlling conditions such as temperature, solvent, and concentration, the less soluble diastereomeric salt can be selectively precipitated from the solution, thus enriching the desired enantiomer in the solid phase. researchgate.netmdpi.com

The development of a robust crystallization process involves understanding the phase diagram of the enantiomers and their salts to optimize the yield and purity of the target enantiomer. researchgate.net Following an initial separation, further recrystallization steps may be necessary to enhance the enantiomeric excess (ee) to the required level of purity. researchgate.net

A major drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is only 50%. wikipedia.orgnih.gov Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution of the racemic starting material with in-situ racemization of the slower-reacting, unwanted enantiomer. nih.gov This allows for a theoretical yield of up to 100% of the desired enantiomer. nih.gov

DKR processes typically couple an enantioselective enzymatic reaction with a compatible racemization catalyst. nih.govorganic-chemistry.orgacs.org For primary amines, a common approach involves enzymatic acylation catalyzed by a lipase, such as Candida antarctica lipase B (CALB), in the presence of a metal-based racemization catalyst. nih.govorganic-chemistry.org

Several catalytic systems have been developed for the racemization of chiral amines that are compatible with enzymatic conditions. These include palladium nanocatalysts on supports like aluminum hydroxide (Pd/AlO(OH)) or iridium-based catalysts. organic-chemistry.orgfigshare.com The success of a DKR process depends on several factors, including the high selectivity of the enzyme and a racemization rate that is significantly faster than the enzymatic reaction of the slow-reacting enantiomer. nih.govacs.org

| DKR Component | Example | Function |

| Enzyme | Candida antarctica lipase B (CALB) | Enantioselective acylation of one amine enantiomer |

| Racemization Catalyst | Palladium Nanocatalyst (e.g., Pd/AlO(OH)) | In-situ racemization of the unreacted amine enantiomer |

| Acyl Donor | Ethyl acetate, Isopropyl acetate | Provides the acyl group for the enzymatic reaction |

Chromatographic Resolution

The isolation of the desired (S)-enantiomer of 1-(3,5-dimethylphenyl)ethanamine from its racemic mixture is a critical step in its synthesis. Chromatographic resolution techniques are widely employed for this purpose, offering high efficiency and selectivity. These methods rely on the differential interaction of the enantiomers with a chiral environment, typically a chiral stationary phase (CSP) or a chiral selector added to the mobile phase, leading to their separation. This section details three prominent chromatographic techniques for the enantioseparation of primary amines like 1-(3,5-dimethylphenyl)ethanamine.

Preparative High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

Preparative HPLC is a powerful and versatile method for resolving enantiomers on a larger scale. The technique's success hinges on the selection of an appropriate chiral stationary phase (CSP) that exhibits stereoselective interactions with the analyte enantiomers. mdpi.com

Research Findings: Polysaccharide-based CSPs are among the most successful and widely used for the resolution of a broad range of chiral compounds, including primary amines. nih.gov Derivatives of cellulose (B213188) and amylose (B160209), particularly those carbamated with aromatic groups like 3,5-dimethylphenylcarbamate, have demonstrated excellent enantiorecognition capabilities. nih.govnih.govmdpi.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector, which is part of the stationary phase. chromatographyonline.com The helical structure of the polysaccharide backbone creates chiral grooves where the enantiomers can bind diastereomerically, leading to different retention times. chromatographyonline.com

For primary amines, the mobile phase composition is crucial. Normal-phase chromatography, using eluents such as mixtures of alkanes (e.g., heptane or hexane) and alcohols (e.g., isopropanol (B130326) or ethanol), is very common. nih.govnih.gov The addition of a small amount of a basic modifier, like diethylamine (B46881) (DEA) or butylamine (BA), to the mobile phase is often necessary to reduce peak tailing and improve resolution by masking residual silanol (B1196071) groups on the silica (B1680970) support. nih.gov

The selection of the specific polysaccharide derivative can significantly impact separation. For instance, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) often provide complementary selectivities. mdpi.comnih.gov Method development typically involves screening various polysaccharide-based columns with different mobile phase compositions to identify the optimal conditions for baseline separation. nih.gov

Table 1: Example HPLC Conditions for Chiral Resolution of Primary Amines

| Parameter | Condition | Source |

|---|---|---|

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | nih.gov |

| Cellulose tris(3,5-dimethylphenylcarbamate) | nih.govmdpi.com | |

| Mobile Phase (Normal Phase) | Hexane (B92381)/Isopropanol (90:10, v/v) + 0.1% DEA | mdpi.com |

| Heptane/Isopropanol (varying ratios) + 0.05% BA | nih.gov | |

| Detection | UV at 220 or 254 nm | mdpi.com |

| Mode | Preparative | nih.gov |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a preferred "green" technology for chiral separations, particularly at the preparative scale. americanpharmaceuticalreview.comwiley.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. chromatographyonline.comafmps.be The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC, significantly reducing analysis time and organic solvent consumption. chromatographyonline.comchromatographyonline.comafmps.be

Research Findings: The chiral stationary phases used in SFC are often the same as those used in HPLC, with polysaccharide-based CSPs being the most common and successful. chromatographyonline.comnih.gov Columns packed with cellulose tris-(3,5-dimethylphenylcarbamate) or amylose tris-(3,5-dimethylphenylcarbamate) are frequently employed. nih.govnih.gov Additionally, crown ether-based CSPs have shown particular suitability for the separation of racemic compounds containing a primary amino group. chromatographyonline.comwiley.com

To elute more polar compounds like amines, a polar organic modifier, typically an alcohol such as methanol, ethanol, or isopropanol, is added to the supercritical CO2. chromatographyonline.comnih.gov Methanol is the most popular modifier due to its high elution strength. chromatographyonline.com

For basic analytes like 1-(3,5-dimethylphenyl)ethanamine, the addition of an additive to the modifier is critical for achieving good peak shapes and high resolution. chromatographyonline.comnih.gov Basic additives like diethylamine, triethylamine, or isopropylamine are used to minimize undesirable interactions with the stationary phase. chromatographyonline.comnih.gov In some cases, a combination of an acidic and a basic additive can generate unique enantioselectivity. afmps.be The separation can be further optimized by adjusting parameters such as back pressure, temperature, and the concentration of the modifier and additive. afmps.bechromatographyonline.com SFC generally yields better resolution in shorter analysis times compared to HPLC for many compounds. nih.gov

Table 2: Example SFC Conditions for Chiral Resolution of Primary Amines

| Parameter | Condition | Source |

|---|---|---|

| Chiral Stationary Phase | Cellulose tris-(3,5-dimethylphenylcarbamate) | nih.gov |

| Crown ether-based CSP | wiley.com | |

| Mobile Phase | CO2 / Methanol (80:20, v/v) | chromatographyonline.com |

| Additive | 0.1% Isopropylamine in Methanol | nih.gov |

| 0.8% Trifluoroacetic Acid (TFA) for crown ether CSPs | wiley.com | |

| Back Pressure | 100 - 150 bar | americanpharmaceuticalreview.com |

| Temperature | 25 - 40 °C | americanpharmaceuticalreview.com |

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) is an analytical technique known for its extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com In CE, enantioseparation is achieved by adding a chiral selector to the background electrolyte (BGE). mdpi.com The differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different mobilities in the electric field, results in their separation. nih.gov

Research Findings: Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE for the enantioseparation of a vast array of compounds, including primary amines. nih.govnih.govjiangnan.edu.cn Neutral CDs (like dimethyl-β-CD) and charged CDs (like sulfobutyl ether-β-CD) can be employed. nih.govnih.gov The choice of the specific cyclodextrin (B1172386) and its concentration in the BGE is a critical parameter that must be optimized. mdpi.com

The pH of the background electrolyte is another crucial factor, as it determines the charge state of the analyte. researchgate.net For a primary amine, a low pH buffer (e.g., phosphate or citrate buffer at pH 2.5-3.5) is typically used to ensure the amine is protonated and thus carries a positive charge, enabling its migration in the electric field. mdpi.comresearchgate.net Other parameters that influence the separation include the applied voltage, capillary temperature, and the type and concentration of the buffer. researchgate.net While CE is predominantly an analytical technique, it serves as an excellent tool for rapid screening of chiral selectors and conditions before scaling up to a preparative method like HPLC or SFC.

Table 3: Example CE Conditions for Enantioseparation of Amines

| Parameter | Condition | Source |

|---|---|---|

| Chiral Selector | Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) | nih.gov |

| β-cyclodextrin (β-CD) | researchgate.net | |

| Background Electrolyte (BGE) | 30 mM Phosphate buffer | mdpi.com |

| 5 mM NaOH + 10 mM Citric acid + 3 mM H3BO3 | researchgate.net | |

| pH | 2.5 - 3.5 | mdpi.comresearchgate.net |

| Applied Voltage | 10 - 20 kV | researchgate.net |

| Capillary | Uncoated fused-silica | researchgate.net |

| Detection | UV (e.g., 210 nm) | mdpi.com |

Advanced Spectroscopic and Analytical Characterization for Stereochemical Purity and Absolute Configuration

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are paramount for quantifying the enantiomeric excess (e.e.) of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating enantiomers, either directly on a chiral stationary phase or indirectly after derivatization into diastereomers.

Chiral HPLC stands as a primary method for the enantiomeric purity assessment of (S)-1-(3,5-dimethylphenyl)ethanamine. This technique offers high resolution and sensitivity for the separation of enantiomers.

The foundation of direct chiral HPLC separations lies in the use of Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability in resolving a wide range of chiral compounds, including primary amines. nih.govyakhak.orgsemanticscholar.org The most effective CSPs for the separation of aromatic amines like 1-(3,5-dimethylphenyl)ethanamine are often derivatives of cellulose tris(3,5-dimethylphenylcarbamate), such as that found in the commercially available Chiralcel OD-H column. yakhak.orgfishersci.comthelabstore.co.uk

The chiral recognition mechanism of these polysaccharide-based CSPs is complex, involving a combination of interactions such as hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The helical structure of the polysaccharide polymer creates chiral grooves where the enantiomers of the analyte can interact differentially. nih.gov

Optimization of the enantioseparation involves a systematic variation of several parameters:

Mobile Phase Composition: The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial. The type and concentration of the alcohol modifier can significantly influence the retention times and the resolution of the enantiomers. For primary amines, the addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. researchgate.net

Substituents on the Phenylcarbamate Moiety: The nature and position of substituents on the phenylcarbamate units of the polysaccharide backbone play a critical role in the enantioselectivity. Electron-donating groups on the phenyl ring of the CSP can enhance π-π interactions with aromatic analytes. For instance, the 3,5-dimethylphenylcarbamate derivative has shown superior resolution for many chiral compounds. nih.gov

Immobilization of the Chiral Selector: Traditionally, polysaccharide-based CSPs are coated onto the silica support. However, immobilized CSPs, where the chiral selector is covalently bonded to the silica, offer enhanced solvent compatibility, allowing for a wider range of mobile phases to be used, which can be advantageous for method development. nih.govresearchgate.net

The following table summarizes typical parameters for the chiral HPLC separation of aromatic amines on a polysaccharide-based CSP.

| Parameter | Typical Conditions | Rationale |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Proven high enantioselectivity for aromatic amines. |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Balances analyte retention and elution strength. |

| Additive | Diethylamine (DEA) (e.g., 0.1%) | Improves peak shape and reduces tailing for basic analytes. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good efficiency. |

| Detection | UV at 254 nm | Aromatic ring provides strong UV absorbance. |

Indirect chiral separation is an alternative approach where the enantiomers of (S)-1-(3,5-dimethylphenyl)ethanamine are converted into diastereomers by reaction with a chiral derivatizing agent (CDA). acs.org These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.

Several derivatization strategies are available for primary amines:

o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. sigmaaldrich.com When a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), is used, a pair of diastereomers is formed. nih.govnih.govresearchgate.netnih.govdntb.gov.ua This method offers the advantage of introducing a fluorophore, significantly enhancing detection sensitivity. nih.gov

(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): FLEC is another widely used CDA that reacts with primary amines to form stable, highly fluorescent carbamate (B1207046) diastereomers. acs.org The resulting derivatives can be readily separated by reversed-phase HPLC.

Other Chiral Reagents: A variety of other chiral reagents, such as those based on trans-2-(2,3-anthracenedicarboximido)cyclohexanecarbonyl chloride, can be employed to form diastereomeric derivatives with distinct chromatographic behavior. nih.gov

The choice of derivatization strategy depends on factors such as reaction conditions, stability of the derivatives, and the desired detection method.

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Diastereomer | Key Advantages |

| o-Phthalaldehyde (OPA) / Chiral Thiol | Primary Amine | Isoindole | Fluorescent, rapid reaction |

| (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Primary Amine | Carbamate | Highly fluorescent, stable derivatives |

| trans-2-(2,3-anthracenedicarboximido)cyclohexanecarbonyl chloride | Primary Amine | Amide | Fluorescent, good for complex amines |

Gas chromatography (GC) is another powerful technique for the enantiomeric analysis of volatile chiral compounds. chromatographyonline.com For primary amines like 1-(3,5-dimethylphenyl)ethanamine, direct analysis on a chiral GC column can be challenging due to their polarity, which can lead to poor peak shape and column bleed. Therefore, derivatization is often employed to improve the chromatographic properties of the analyte. nih.gov

Common derivatization reagents for the GC analysis of chiral amines include trifluoroacetic anhydride, which converts the amine into a less polar and more volatile trifluoroacetamide (B147638) derivative. nih.govwiley.com The resulting derivatives can then be separated on a chiral stationary phase.

Cyclodextrin-based CSPs are widely used in chiral GC. gcms.czgcms.cz These CSPs are derivatized cyclodextrins coated onto a polysiloxane backbone. The enantioseparation is based on the formation of transient diastereomeric inclusion complexes between the analyte and the chiral cavity of the cyclodextrin (B1172386). The choice of the specific cyclodextrin derivative and the GC conditions, such as temperature programming, are critical for achieving optimal separation. wiley.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Spectroscopic Methods for Stereochemical Assignment

While chromatographic techniques are excellent for determining enantiomeric purity, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the unambiguous assignment of the absolute configuration of a chiral center.

NMR spectroscopy is a powerful tool for distinguishing between diastereomers. researchgate.net Since enantiomers have identical NMR spectra in an achiral environment, strategies are employed to create a diastereomeric environment, which then allows for the differentiation of the enantiomers by NMR.

There are two main approaches for this:

Formation of Diastereomeric Derivatives: Similar to the indirect chromatographic methods, the chiral amine can be reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. The resulting diastereomers will exhibit distinct chemical shifts in their NMR spectra, particularly for protons and carbons near the stereogenic centers. By analyzing the differences in the chemical shifts (Δδ), it is possible to deduce the absolute configuration. acs.orgnih.govacs.org Commonly used CDAs for NMR analysis of chiral amines include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogs, as well as (R)-O-aryllactic acids. acs.orgacs.org The analysis of 19F NMR spectra of fluorine-containing derivatives can also provide a sensitive method for determining absolute configuration. nih.govnih.govfrontiersin.org

Use of Chiral Solvating Agents (CSAs): An alternative to covalent derivatization is the use of a chiral solvating agent (CSA). acs.orgunipi.itacs.org A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte in solution. nih.gov This interaction leads to different magnetic environments for the two enantiomers, resulting in separate signals in the NMR spectrum. The magnitude of the chemical shift difference depends on the strength and geometry of the interaction between the CSA and the analyte. acs.org

The following table lists some common chiral auxiliaries used for the NMR analysis of chiral amines.

| Method | Chiral Auxiliary | Interaction | NMR Observable |

| Diastereomer Formation | Mosher's Acid | Covalent amide bond | 1H, 13C, 19F chemical shift differences (Δδ) |

| Diastereomer Formation | (R)-O-Aryllactic Acid | Covalent amide bond | 1H chemical shift differences (Δδ) |

| Chiral Solvation | BINOL-based compounds | Non-covalent complex | 1H chemical shift splitting |

Electronic Circular Dichroism (ECD) for Absolute Configuration Studies

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique used to investigate chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample, which is directly related to its three-dimensional structure. The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a unique fingerprint for a specific enantiomer. By comparing the experimental ECD spectrum with spectra predicted through quantum-mechanical calculations, the absolute configuration of a chiral center can be unequivocally assigned. nih.govunipi.it

For chiral amines like 1-(3,5-dimethylphenyl)ethanamine, the chromophore is the phenyl ring. The electronic transitions of this ring become chiroptically active due to the influence of the adjacent stereocenter. The ECD spectrum is particularly sensitive to the molecule's conformation, especially the rotational orientation of the phenyl group relative to the ethylamine (B1201723) side chain. psu.edu Solvent effects can also influence the spectrum by altering conformational equilibria or through direct solute-solvent interactions. psu.edu

While specific experimental ECD data for (S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride is not widely published, analysis of the parent compound, 1-phenylethylamine (B125046), provides a strong model for its expected chiroptical properties. Studies on (R)-1-phenylethylamine in its protonated form (in 0.1 M HCl), which is analogous to the hydrochloride salt, show distinct Cotton effects. psu.edu The (S)-enantiomer is expected to exhibit a mirror-image spectrum. The key electronic transitions of the benzene (B151609) ring, primarily the ¹Lb (~260 nm) and ¹La (~210 nm) bands, are typically observed. The sign and intensity of these Cotton effects are directly correlated with the absolute configuration at the chiral center.

Computational modeling, typically using Time-Dependent Density Functional Theory (TD-DFT), is employed to simulate the ECD spectrum. nih.govunipi.it The process involves:

Performing a conformational search to identify all low-energy conformers of the molecule.

Optimizing the geometry of each stable conformer.

Calculating the excitation energies and rotational strengths for each conformer.

Generating a final, Boltzmann-averaged spectrum based on the relative energies of the conformers.

A match between the experimental spectrum and the spectrum calculated for the (S)-configuration provides a confident assignment of the absolute stereochemistry.

Table 1: Representative ECD Data for Protonated 1-Phenylethylamine Analogues

This table presents typical ECD spectral features for a chiral 1-phenylethylamine hydrochloride, based on data from its parent compound, (R)-1-phenylethylamine in 0.1 M HCl. psu.edu The (S)-enantiomer would exhibit inverted signs.

| Wavelength (λ) | Band Assignment | Sign of Cotton Effect ((R)-enantiomer) | Sign of Cotton Effect ((S)-enantiomer, expected) |

| ~260-270 nm | ¹Lb | Positive (+) | Negative (-) |

| ~210-220 nm | ¹La | Negative (-) | Positive (+) |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry.

As of this writing, the complete single-crystal X-ray structure of (S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride has not been deposited in publicly accessible crystallographic databases. However, a standard crystallographic analysis would yield definitive proof of its absolute configuration and detailed insights into its solid-state conformation and intermolecular interactions.

For a chiral, non-centrosymmetric space group, the analysis of anomalous dispersion effects allows for the unambiguous determination of the absolute structure. The Flack parameter is a critical value refined during the structure solution; a value close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct. nih.gov

The analysis would also reveal the precise geometry of the ammonium (B1175870) cation and the chloride anion. Key structural features of interest would include:

The conformation of the ethylamine sidechain relative to the 3,5-dimethylphenyl ring.

The hydrogen-bonding network, particularly the N-H···Cl interactions between the ammonium group and the chloride ions, which dictates the crystal packing.

Potential C-H···π or π–π stacking interactions involving the aromatic rings.

Examining the crystal structures of related molecules containing the 3,5-dimethylphenyl moiety provides valuable context for understanding the steric and electronic properties of this group and its influence on crystal packing. Several such structures have been reported, revealing common structural motifs and interaction patterns.

For instance, the crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate shows that the 3,5-dimethylphenyl ring is not coplanar with the central carbamate group. researchgate.netnih.gov In the crystal, molecules are linked by N—H···O hydrogen bonds and further organized by C—H···π and offset π–π stacking interactions. researchgate.netnih.gov In 3,5-dimethylphenyl 2-nitrobenzenesulfonate , the aromatic rings are oriented in a gauche fashion around the S—O bond, and the crystal packing is dominated by π–π stacking and S=O···N interactions. researchgate.net Another example, (Z)-3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one , features an essentially planar benzofuran (B130515) system that is nearly coplanar with the dimethylphenyl ring, with packing influenced significantly by H···H, O···H, and C···H contacts. nih.gov

These examples demonstrate the versatility of the 3,5-dimethylphenyl group in forming diverse supramolecular architectures through a combination of hydrogen bonding and van der Waals forces.

Table 2: Selected Crystallographic Data for 3,5-Dimethylphenyl Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Phenyl N-(3,5-dimethylphenyl)carbamate | C₁₅H₁₅NO₂ | Monoclinic | P2₁/n | 9.0707(4) | 10.1555(4) | 28.5147(11) | 95.963(2) | researchgate.netnih.gov |

| 3,5-Dimethylphenyl 2-nitrobenzenesulfonate | C₁₄H₁₃NO₅S | Monoclinic | P2₁/c | 11.2311(5) | 7.6403(4) | 16.9945(8) | 96.096(2) | researchgate.net |

| (Z)-3-[2-(3,5-Dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one | C₁₆H₁₄N₂O₂ | Monoclinic | P2₁/n | 11.0827(3) | 8.0163(2) | 14.9934(4) | 109.434(1) | nih.gov |

Computational Chemistry and Mechanistic Insights into Stereoselectivity

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic properties of (S)-1-(3,5-dimethylphenyl)ethanamine, which are fundamental to its chemical behavior and stereoselectivity. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis are instrumental in this regard. While specific computational studies exclusively on (S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride are not extensively available in public literature, the principles can be illustrated through studies on analogous phenylethylamine derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the geometries of reactants, transition states, and products, as well as their corresponding energies. This information allows for the mapping of potential energy surfaces for chemical reactions, providing crucial insights into reaction mechanisms and the origins of stereoselectivity.

In the context of asymmetric synthesis involving chiral amines like (S)-1-(3,5-dimethylphenyl)ethanamine, DFT calculations can be employed to model the transition states of competing reaction pathways leading to different stereoisomers. doi.org The difference in the activation energies of these diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product. A lower activation energy for the transition state leading to the (S)-product, for instance, would explain its preferential formation.

For example, in a nickel-catalyzed asymmetric hydrogenation, DFT studies on similar systems have revealed that non-covalent interactions, such as CH-π interactions between the chiral ligand and the substrate, can stabilize one transition state over the other. doi.org These subtle interactions are often the key to high enantioselectivity.

Illustrative DFT Energy Profile Data for a Chiral Amine in Asymmetric Catalysis

| Species | Pathway to (S)-Product (kcal/mol) | Pathway to (R)-Product (kcal/mol) |

| Reactant Complex | 0.0 | 0.0 |

| Transition State | 15.2 | 17.5 |

| Product Complex | -5.8 | -5.5 |

Note: This data is illustrative for a generic chiral phenylethylamine derivative in an asymmetric reaction and is intended to demonstrate the type of information obtained from DFT studies.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy, shape, and symmetry of these orbitals are crucial in determining the feasibility and stereochemical outcome of a reaction. youtube.com

For a chiral amine like (S)-1-(3,5-dimethylphenyl)ethanamine acting as a nucleophile or a ligand, the HOMO is of particular importance as it is the orbital from which electrons will be donated. The spatial distribution of the HOMO can indicate the most probable site of attack. In a reaction with an electrophile, the interaction between the HOMO of the amine and the LUMO of the electrophile will be stabilizing. The stereoselectivity arises from the specific orientation of the interacting molecules in the transition state that maximizes this HOMO-LUMO overlap.

Computational analysis can visualize these frontier orbitals. The HOMO of (S)-1-(3,5-dimethylphenyl)ethanamine is expected to be localized primarily on the nitrogen atom of the amine group, consistent with its basic and nucleophilic character. The LUMO would likely be distributed over the aromatic ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity.

Illustrative FMO Data for a Phenylethylamine Derivative

| Orbital | Energy (eV) | Description |

| HOMO | -8.95 | Primarily localized on the nitrogen lone pair. |

| LUMO | 0.85 | Distributed across the phenyl ring (π* character). |

| HOMO-LUMO Gap | 9.80 | Indicates high kinetic stability. |

Note: This data is representative for a simple phenylethylamine and serves to illustrate the typical outputs of FMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. nih.gov It allows for the investigation of charge distribution, hybridization, and delocalization of electron density through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.gov These interactions contribute to the stability of the molecule.

In (S)-1-(3,5-dimethylphenyl)ethanamine, NBO analysis can quantify the hyperconjugative interactions that lead to charge delocalization and stabilize the molecule. For example, the interaction between the lone pair of the nitrogen atom (a donor NBO) and the antibonding orbitals of adjacent C-C or C-H bonds (acceptor NBOs) can be evaluated. The energy associated with these interactions provides a measure of their stabilizing effect. Such analyses on related dimethylphenyl compounds have been performed to understand intramolecular interactions.

Illustrative NBO Donor-Acceptor Interaction Energies for a Phenylethylamine Analogue

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | σ(C-C) | 3.5 |

| σ (C-H) | σ(C-N) | 2.1 |

Note: E(2) is the second-order perturbation energy, which quantifies the stabilization from the donor-acceptor interaction. This data is illustrative.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques that allow for the study of the dynamic behavior of molecules and their interactions over time. These methods are particularly valuable for understanding the mechanisms of chiral recognition and the role of ligand-catalyst interactions in determining stereoselectivity.

Chiral chromatography is a key technique for separating enantiomers, and its effectiveness relies on the differential interactions between the enantiomers and a chiral stationary phase (CSP). Molecular modeling and molecular dynamics (MD) simulations can provide an atomic-level understanding of these interactions.

For a chiral amine like (S)-1-(3,5-dimethylphenyl)ethanamine, simulations can model its interaction with a CSP. These simulations can reveal the specific binding modes of the (S) and (R) enantiomers to the chiral selector of the CSP. The enantiomer that forms a more stable complex with the CSP will have a longer retention time, leading to separation. The stability of these complexes is determined by a combination of intermolecular forces, including hydrogen bonding, π-π stacking, steric hindrance, and dipole-dipole interactions.

Studies on peptoid-based chiral stationary phases with (S)-N-(1-phenylethyl) units have shown that the helical conformation of the chiral selector and its ability to form stronger hydrogen bonds with one enantiomer over the other are responsible for chiral recognition. umons.ac.beumons.ac.be MD simulations can quantify the interaction energies and analyze the persistence of key intermolecular contacts over time.

Illustrative Interaction Energies from Molecular Modeling of Enantiomer-CSP Complexes

| Interaction Type | (S)-Enantiomer with CSP (kcal/mol) | (R)-Enantiomer with CSP (kcal/mol) |

| Hydrogen Bonding | -5.2 | -3.8 |

| π-π Stacking | -4.5 | -4.6 |

| Van der Waals | -8.1 | -7.5 |

| Total Interaction Energy | -17.8 | -15.9 |

Note: This data is hypothetical and for illustrative purposes to show how molecular modeling can differentiate the binding of enantiomers.

In asymmetric catalysis, a chiral ligand, which can be or be derived from (S)-1-(3,5-dimethylphenyl)ethanamine, imparts stereocontrol by creating a chiral environment around the metal center. Molecular modeling and dynamics simulations are invaluable for understanding how the ligand's structure and its dynamic interactions with the catalyst and substrate dictate the stereochemical outcome of the reaction.

These simulations can model the formation of the catalyst-ligand-substrate complex and explore its conformational landscape. By identifying the lowest energy conformations of the diastereomeric transition states, researchers can rationalize the observed enantioselectivity. The simulations can highlight key steric and electronic interactions between the ligand and the substrate that favor one reaction pathway. For instance, the bulky dimethylphenyl group of the amine can create significant steric hindrance that blocks one face of the substrate from approaching the catalytic center, thereby directing the reaction to the other face.

Prediction of Stereochemical Outcomes in Novel Reactions

The advancement of computational chemistry has provided powerful tools for predicting the stereochemical outcomes of novel reactions, moving beyond empirical observations to a predictive, model-based understanding of stereoselectivity. For chiral auxiliaries and catalysts like (S)-1-(3,5-dimethylphenyl)ethanamine, these in silico methods are invaluable for designing new synthetic routes and understanding the fundamental origins of enantioselectivity. By modeling reaction pathways and, most critically, the transition states leading to different stereoisomers, researchers can forecast which product is likely to form, thereby guiding experimental efforts and accelerating the discovery of new, efficient asymmetric transformations. csmres.co.uk

The primary methodology employed for these predictions is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. elsevierpure.comnih.gov DFT calculations allow for the geometry optimization of reactants, intermediates, products, and, crucially, transition states. nih.gov The energy difference between the transition states leading to the (R) and (S) enantiomers (or diastereomers) is directly related to the expected enantiomeric or diastereomeric excess of the reaction. A lower calculated activation energy for one pathway suggests it is kinetically favored, allowing for a quantitative prediction of the product ratio.

Several key aspects are considered in these computational models to predict stereoselectivity:

Transition State Analysis: The core of the predictive power lies in locating and calculating the energies of all viable transition states. For reactions involving chiral amines, this involves modeling the approach of a reactant to a prochiral center, which is influenced by the steric and electronic properties of the amine's substituents. For instance, in the asymmetric Michael reaction of imines derived from chiral primary amines like 1-phenylethylamine (B125046) (a structural analog of the target compound), AM1 and ab initio calculations have been used to investigate competing transition states. The calculated energy differences were found to be in good agreement with experimentally observed stereoselectivities, indicating that steric factors govern the π-facial discrimination. researchgate.net

Non-Covalent Interactions: Subtle non-covalent interactions, such as hydrogen bonds, steric repulsion, and dispersion forces, often play a decisive role in stabilizing one transition state over another. nih.gov Computational models can accurately map these interactions between the chiral auxiliary or catalyst and the substrate. In the Biginelli reaction catalyzed by a chiral primary amine, DFT studies revealed that the rate-determining step was a proton transfer mediated by the catalyst. The specific orientation of the catalyst's amide moiety, dictated by non-covalent interactions, was identified as the origin of the observed enantioselectivity. elsevierpure.com

Solvent Effects: The surrounding solvent can significantly influence the energy landscape of a reaction. Modern computational methods can incorporate solvent effects using implicit models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules to provide a more accurate prediction of stereochemical outcomes under realistic reaction conditions. researchgate.net

The predictive capacity of these computational tools allows chemists to perform virtual screening of catalysts and substrates, identifying promising candidates for novel stereoselective reactions before committing to extensive laboratory work. This approach not only saves time and resources but also provides deep mechanistic insights that can be used to rationally design more efficient and selective chemical processes. While the literature does not currently feature extensive predictive studies specifically for novel reactions involving (S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride, the principles established through computational work on analogous chiral amines provide a robust framework for its future application.

Research Findings on Stereoselectivity Prediction

| Reaction Type | Chiral Species Studied | Computational Method | Key Predictive Insight | Reference |

|---|---|---|---|---|

| Asymmetric Michael Reaction | Imines derived from 1-phenylethylamine and 1-cyclohexylethylamine | AM1 and ab initio RHF/6-31G* | Calculated energy differences between competing transition states correlated well with experimental diastereomeric excess (de). Steric hindrance was identified as the controlling factor for π-facial selection. | researchgate.net |

| Biginelli Reaction | Chiral primary amine with a diamine backbone | Density Functional Theory (DFT) | The model identified the rate-determining step as a proton transfer. The orientation of the catalyst's amide moiety in the transition state was found to be the origin of enantioselectivity. | elsevierpure.com |

| aza-Henry Reaction | Chiral bis(amidine) [BAM] proton complexes | DFT (M06-2X functional) | Computational analysis provided distinct models for selectivity, showing how the catalyst's binding cavity geometry (C1 vs. C2 symmetry) leads to either syn or anti products through different hydrogen bonding and dispersion forces. | nih.gov |

| Asymmetric C-H Amidation | Oxazoline-chelated iridium complex | DFT (M06 functional) | A stereochemical model based on the computed transition state structures for the enantioselective C-H insertion step was developed, explaining the observed enantiomeric excess. | researchgate.net |

Applications in Advanced Organic Synthesis and Chiral Technologies

(S)-1-(3,5-Dimethylphenyl)ethanamine Hydrochloride as a Chiral Building Block

Chiral building blocks are essential starting materials in the synthesis of enantiomerically pure compounds. (S)-1-(3,5-Dimethylphenyl)ethanamine hydrochloride serves as a crucial chiral synthon, providing a readily available source of a specific stereocenter that can be incorporated into larger, more complex molecules. The presence of the 3,5-dimethylphenyl group can also impart unique steric and electronic properties to the target molecule, influencing its biological activity and physical characteristics.

The demand for single-enantiomer drugs has grown significantly, as the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. enamine.net (S)-1-(3,5-Dimethylphenyl)ethanamine hydrochloride is utilized in the synthesis of enantiomerically pure pharmaceutical intermediates, which are then converted into the final active pharmaceutical ingredients (APIs). The incorporation of this specific chiral amine can be a key step in controlling the stereochemistry of the final drug product, ensuring its safety and efficacy.

The synthesis of complex pharmaceutical agents often involves multi-step sequences where maintaining chiral integrity is paramount. researchgate.net The use of (S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride as a starting material or a key intermediate helps to establish the desired stereochemistry early in the synthetic route, avoiding the need for costly and often inefficient chiral resolutions at later stages.

Natural products often possess intricate molecular architectures with multiple stereocenters. researchgate.net The total synthesis of these complex molecules is a significant challenge in organic chemistry. (S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride can serve as a valuable chiral building block in the synthesis of such natural products and other bioactive molecules. researchgate.net Its defined stereochemistry allows for the controlled construction of specific stereogenic centers within the target molecule.

The strategic incorporation of the (S)-1-(3,5-dimethylphenyl)ethylamino moiety can influence the conformational preferences of the synthetic intermediates, guiding the stereochemical outcome of subsequent reactions. This level of control is crucial for achieving the desired stereoisomer of the final natural product.

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Transformations

In addition to its role as a building block, (S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride can be derivatized and employed as a chiral auxiliary or ligand to control the stereoselectivity of chemical reactions. wikipedia.org A chiral auxiliary is a temporary functional group that is attached to a substrate to direct the stereochemical course of a reaction, after which it is removed. wikipedia.org Chiral ligands, on the other hand, coordinate to a metal catalyst to create a chiral environment that influences the stereochemical outcome of the reaction. nih.gov

The 3,5-dimethylphenyl group in (S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride offers a unique steric profile that can be exploited in the design of new chiral ligands and auxiliaries. researchgate.net Researchers can modify the amine functionality to create a wide range of derivatives, such as amides, phosphines, and oxazolines, which can then be used in various asymmetric transformations. nih.gov

The steric bulk of the 3,5-dimethylphenyl group can create a well-defined chiral pocket around the reactive center, effectively shielding one face of the substrate and allowing the reaction to proceed with high stereoselectivity. The electronic properties of the aryl group can also be fine-tuned to modulate the reactivity and selectivity of the catalyst or auxiliary.

Table 1: Examples of Chiral Ligands and Auxiliaries

| Ligand/Auxiliary Type | Key Structural Feature | Potential Application |

| Chiral Phosphine (B1218219) Ligands | P-chiral center with 3,5-dimethylphenyl group | Asymmetric Hydrogenation |

| Chiral Oxazoline Ligands | Oxazoline ring with 3,5-dimethylphenyl substituent | Asymmetric Alkylation |

| Chiral Amide Auxiliaries | Amide linkage to the chiral amine | Asymmetric Diels-Alder Reactions |

This table presents hypothetical examples of how (S)-1-(3,5-dimethylphenyl)ethanamine could be incorporated into different classes of chiral ligands and auxiliaries.

Chiral ligands derived from (S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride can be employed in a variety of metal-catalyzed asymmetric reactions. researchgate.net These reactions are fundamental transformations in organic synthesis for the creation of chiral molecules.

Asymmetric Hydrogenation: In asymmetric hydrogenation, a chiral catalyst, typically a transition metal complex with a chiral ligand, is used to add hydrogen across a double bond, creating one or two new stereocenters with high enantioselectivity. unt.eduresearchgate.net Ligands incorporating the (S)-1-(3,5-dimethylphenyl)ethanamine framework can effectively control the stereochemical outcome of this reaction.

Asymmetric Alkylation: Asymmetric alkylation involves the enantioselective addition of an alkyl group to a prochiral substrate. nih.gov Chiral ligands or auxiliaries derived from (S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride can be used to create a chiral environment that favors the formation of one enantiomer over the other.

Asymmetric Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wiley-vch.de In its asymmetric version, a chiral catalyst or auxiliary is used to control the facial selectivity of the cycloaddition, leading to the formation of enantiomerically enriched products. researchgate.netharvard.edunih.govnih.gov

Table 2: Research Findings in Metal-Catalyzed Asymmetric Reactions

| Reaction Type | Catalyst/Ligand System | Substrate | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 with a chiral phosphine ligand | Methyl acetamidoacrylate | >95% |

| Asymmetric Alkylation | Pd(dba)2 with a chiral phosphine-oxazoline ligand | 1,3-Diphenylallyl acetate | up to 98% |

| Asymmetric Diels-Alder | Cu(OTf)2 with a chiral bis(oxazoline) ligand | N-Crotonyloxazolidinone | >99% |

This table provides representative data from the literature on the effectiveness of chiral ligands in various asymmetric reactions. The specific use of ligands derived from (S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride would require further experimental investigation.

Development of Chiral Stationary Phases (CSPs) and Chiral Selectors for Analytical and Preparative Separations

Chiral separation is a critical process in the pharmaceutical industry for the analysis and purification of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique that employs a chiral stationary phase (CSP) to separate enantiomers. phenomenex.com The chiral selector, which is immobilized on the stationary phase, interacts differently with the two enantiomers, leading to their separation.

Derivatives of (S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride can be used as chiral selectors in the preparation of CSPs. The 3,5-dimethylphenyl group is a common feature in many successful polysaccharide-based CSPs, such as cellulose (B213188) and amylose (B160209) tris(3,5-dimethylphenylcarbamate). nih.govnih.govnih.govnih.gov These CSPs have demonstrated broad applicability in the separation of a wide range of chiral compounds. nih.govnih.govbgb-info.com

The enantiorecognition mechanism of these CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects. The 3,5-dimethylphenylcarbamate moiety plays a crucial role in creating the chiral environment necessary for enantiomeric discrimination. The unique steric and electronic properties of the 3,5-dimethylphenyl group contribute to the formation of selective interactions with the enantiomers of the analyte, leading to their differential retention on the column.

Table 3: Performance of a Polysaccharide-Based CSP with a 3,5-Dimethylphenylcarbamate Selector

| Analyte | Mobile Phase | Separation Factor (α) | Resolution (Rs) |

| trans-Stilbene oxide | Hexane (B92381)/2-Propanol | 1.84 | 9.59 |

| Tröger's base | Hexane/2-Propanol | 1.52 | 4.21 |

| Flavanone | Hexane/2-Propanol | 1.35 | 3.15 |

This table shows representative data for the separation of common chiral compounds on a commercially available cellulose tris(3,5-dimethylphenylcarbamate) CSP, illustrating the effectiveness of the 3,5-dimethylphenyl moiety as a chiral selector. nih.govresearchgate.net

Industrial and Scalable Synthesis Considerations

Process Optimization for Industrial Scale-Up of Enantioselective Amine Synthesis

The transition from laboratory-scale synthesis to industrial production of (S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride requires a multifaceted approach to process optimization. The primary goal is to maximize yield, enantioselectivity, and throughput while minimizing costs and operational complexity. Key strategies revolve around asymmetric synthesis, avoiding the less efficient resolution of racemic mixtures.

One of the most prominent methods for the enantioselective synthesis of chiral amines is the asymmetric reductive amination of the corresponding prochiral ketone, 3,5-dimethylacetophenone. nih.gov This can be achieved through both transition metal catalysis and biocatalysis.

Transition Metal-Catalyzed Asymmetric Hydrogenation: This approach often involves the hydrogenation of an imine formed from 3,5-dimethylacetophenone. The success of this method hinges on the selection of a suitable chiral ligand and metal catalyst (e.g., Iridium or Ruthenium). nih.gov Process optimization in this context involves:

Catalyst Loading and Efficiency: Minimizing the concentration of the expensive metal catalyst without compromising reaction rate and enantiomeric excess (ee) is crucial for economic viability.

Reaction Conditions: Optimization of temperature, hydrogen pressure, and solvent selection can significantly impact reaction kinetics and selectivity.

Substrate Concentration: Increasing the substrate concentration (high-titer reactions) improves reactor productivity and reduces solvent waste.

Biocatalytic Reductive Amination and Transamination: Biocatalysis has emerged as a powerful and sustainable alternative for chiral amine synthesis. nih.gov Enzymes like amine dehydrogenases (AmDHs) and transaminases (TAs) offer high enantioselectivity under mild reaction conditions. nih.govrsc.org

Enzyme Engineering: Directed evolution and rational design have been instrumental in developing robust enzymes with enhanced activity, stability, and substrate scope for bulky aromatic ketones like 3,5-dimethylacetophenone. nih.gov

Cofactor Recycling: For NAD(P)H-dependent enzymes like AmDHs, efficient in-situ cofactor regeneration systems are essential to reduce the cost of the expensive nicotinamide (B372718) cofactors. mdpi.com

Equilibrium Shift: In transaminase-catalyzed reactions, strategies to shift the reaction equilibrium towards the product, such as using specific amine donors or removing the ketone byproduct, are critical for achieving high conversions. acs.org

The final step in the synthesis is the formation and purification of the hydrochloride salt. Optimization of this step involves selecting an appropriate solvent system to ensure high-purity crystallization and high recovery rates. google.com Continuous flow processes are also being explored to improve efficiency and safety over traditional batch processing. researchgate.net

Table 1: Comparison of Key Parameters in Industrial Chiral Amine Synthesis Routes

| Parameter | Transition Metal Catalysis | Biocatalysis (Transaminases/Amine Dehydrogenases) |

| Catalyst | Chiral metal complexes (e.g., Ru, Ir) | Engineered enzymes |

| Enantioselectivity | Generally high (>95% ee) | Typically very high (>99% ee) |

| Reaction Conditions | Often requires high pressure and temperature | Mild conditions (near ambient temperature and pressure) |

| Solvents | Often organic solvents | Primarily aqueous media |

| Key Optimization | Ligand design, catalyst loading | Enzyme engineering, cofactor recycling, equilibrium shift |

| Byproducts | Minimal from main reaction | Ketone byproduct (transamination), cofactor oxidation products |

Implementation of Green Chemistry Principles in the Production of (S)-1-(3,5-Dimethylphenyl)ethanamine Hydrochloride

The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. The synthesis of (S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride offers several opportunities for the implementation of these principles.

Atom Economy: Asymmetric reductive amination is an inherently atom-economical process, as it directly converts the ketone to the desired amine with minimal byproduct formation. nih.gov

Use of Safer Solvents: Biocatalytic routes are particularly advantageous as they are typically conducted in aqueous media, reducing the reliance on volatile organic compounds (VOCs). nih.gov When organic solvents are necessary, the selection of greener alternatives is prioritized.

Catalysis over Stoichiometric Reagents: Both transition metal catalysis and biocatalysis utilize catalytic amounts of reagents, which is a core principle of green chemistry, avoiding the large quantities of waste generated by stoichiometric reagents.

Energy Efficiency: Biocatalytic reactions are often performed under mild conditions, leading to significant energy savings compared to traditional chemical methods that may require high temperatures and pressures. hovione.com

Renewable Feedstocks: While the immediate precursor, 3,5-dimethylacetophenone, is derived from petrochemical sources, the broader application of biocatalysis opens avenues for utilizing renewable feedstocks in the long term.

Waste Reduction: The high selectivity of enzymatic reactions minimizes the formation of side products, simplifying purification processes and reducing waste generation. nih.gov

The hydrochloride salt formation can also be made greener by using methods that avoid the use of anhydrous HCl gas, for instance, by in-situ generation of HCl from reagents like trialkylsilyl chlorides in a suitable solvent. google.com

Table 2: Application of Green Chemistry Principles in the Synthesis of (S)-1-(3,5-dimethylphenyl)ethanamine Hydrochloride

| Green Chemistry Principle | Application in Synthesis |

| Prevention | High selectivity of catalysts minimizes waste. |

| Atom Economy | Asymmetric reductive amination incorporates most atoms from reactants into the final product. |

| Less Hazardous Chemical Syntheses | Use of enzymes and aqueous media reduces the need for hazardous reagents and solvents. |

| Designing Safer Chemicals | The final product is designed for its specific function, with its synthesis route optimized for safety. |

| Safer Solvents and Auxiliaries | Biocatalysis primarily uses water as a solvent. |

| Design for Energy Efficiency | Enzymatic reactions proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Potential for future integration with bio-based starting materials. |

| Reduce Derivatives | Direct asymmetric amination avoids protecting group chemistry. |

| Catalysis | Both biocatalysts and metal catalysts are used in small quantities and can be recycled. |

| Design for Degradation | Not directly applicable to the synthesis of a stable chemical compound. |